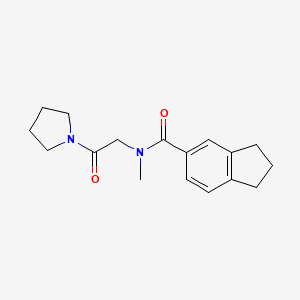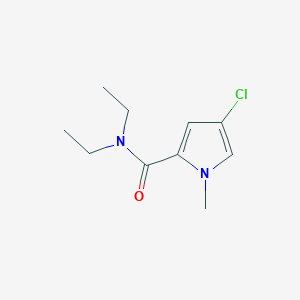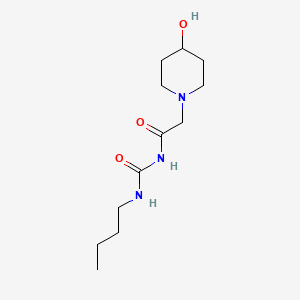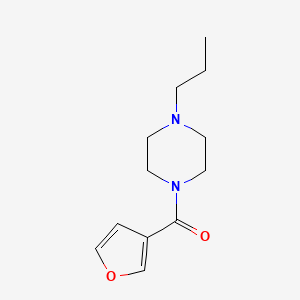![molecular formula C16H24N2O2 B7507012 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, also known as MDPK, is a psychoactive drug that belongs to the cathinone class. MDPK is a synthetic designer drug that has gained popularity among drug users due to its euphoric and stimulant effects. In recent years, MDPK has gained attention in the scientific community due to its potential for medical and research applications.
作用机制
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the euphoric and stimulant effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one.
Biochemical and Physiological Effects:
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of serotonin and dopamine in the brain, leading to feelings of euphoria and increased energy.
实验室实验的优点和局限性
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, the use of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one in lab experiments is limited due to its potential for abuse and its classification as a controlled substance.
未来方向
There are several potential future directions for the study of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one. One direction is the exploration of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one's potential for the treatment of neurological disorders such as Parkinson's disease. Another direction is the investigation of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one's effects on the brain and its potential for use in the development of new psychoactive drugs. Additionally, further research is needed to understand the long-term effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one use on the brain and body.
In conclusion, 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, or 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, is a synthetic designer drug that has gained attention in the scientific community for its potential medical and research applications. 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, leading to feelings of euphoria and increased energy. While 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several advantages for use in lab experiments, its potential for abuse and classification as a controlled substance limit its use. Further research is needed to understand the potential applications of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one and its long-term effects on the brain and body.
合成方法
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction is the most common method used to synthesize 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one. The reaction involves the condensation of 3-methoxyphenylacetone with piperazine in the presence of formic acid and ammonium formate.
科学研究应用
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has been studied for its potential medical and research applications. Studies have shown that 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(19)18-10-8-17(9-11-18)13-6-5-7-14(12-13)20-4/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDZHUMHQWUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)

![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)

![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)